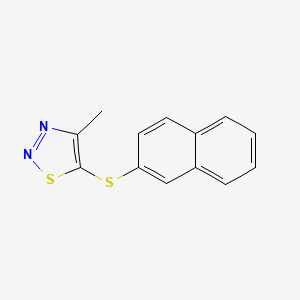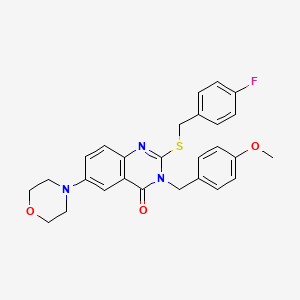![molecular formula C13H19Cl2NO B2671857 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride CAS No. 1864073-04-0](/img/structure/B2671857.png)
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a derivative of piperidine and has been found to have unique biochemical and physiological effects. In
Applications De Recherche Scientifique
Organic Synthesis and Protective Groups
- The compound "1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl" has been investigated for its utility as a protective group for 2'-hydroxy functions in rapid oligoribonucleotide synthesis. It demonstrates acid lability similar to that of other protecting groups under mild hydrolytic conditions, but remains intact under more drastic conditions required for the removal of other protective groups (Reese, Serafinowska, & Zappia, 1986).
Pharmaceutical and Biological Research
- Piperidine derivatives, such as those related to the compound , have been synthesized and tested for their potential analgesic and antitussive activities. The introduction of specific substituents into the phenyl group of these derivatives can significantly enhance their biological activity (Oki, Oida, Ohashi, Yoshida, & Kamoshita, 1974).
Material Science and Environmental Applications
- The degradation of environmental pollutants using catalytic processes has been studied with compounds containing piperidine structures. These studies are crucial for developing effective remediation technologies for persistent organic pollutants in water and soil (Pignatello & Sun, 1995).
Antioxidant and Antimicrobial Potential
- Novel piperidin-4-one oxime esters have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds have shown promising efficacy in biological assays, indicating their potential for pharmaceutical applications (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Crystallography and Structural Analysis
- The crystal structure of related compounds, such as "1-Phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride," has been determined, providing insights into their molecular conformations and potential interactions in complex matrices (Geneste, Kamenka, Roques, Declercq, & Germain, 1981).
Propriétés
IUPAC Name |
1-[4-(chloromethyl)phenyl]-4-methoxypiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-16-13-6-8-15(9-7-13)12-4-2-11(10-14)3-5-12;/h2-5,13H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYITVADRZFSOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride | |
CAS RN |
1864073-04-0 |
Source


|
| Record name | 1-[4-(chloromethyl)phenyl]-4-methoxypiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2671774.png)

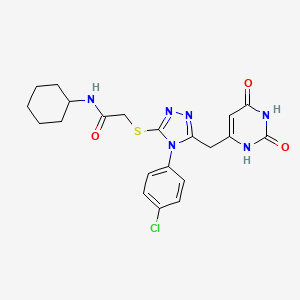
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2671777.png)
![12-Ethyl-11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2671779.png)
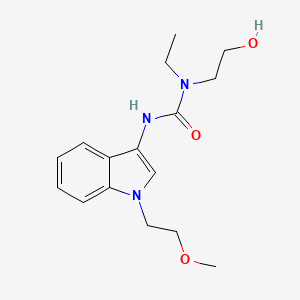
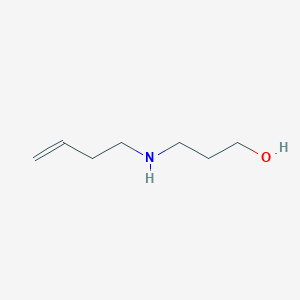
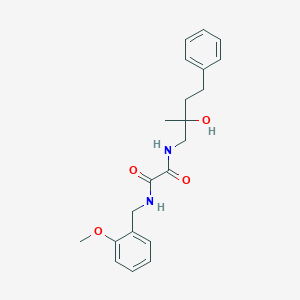
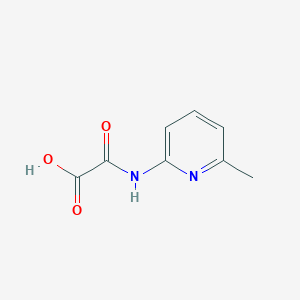
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2671791.png)
![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2671793.png)
